4-(6-Chloropyridazin-3-yl)butanoic acid
Description
Properties
Molecular Formula |
C8H9ClN2O2 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
4-(6-chloropyridazin-3-yl)butanoic acid |
InChI |
InChI=1S/C8H9ClN2O2/c9-7-5-4-6(10-11-7)2-1-3-8(12)13/h4-5H,1-3H2,(H,12,13) |
InChI Key |
BVHBRRPQJVOPAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1CCCC(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Mediated Cyclization of Dicarbonyl Precursors
The pyridazinone ring system is typically constructed via cyclocondensation between α,β-unsaturated dicarbonyl compounds and hydrazine derivatives. For 4-(6-chloropyridazin-3-yl)butanoic acid, this involves reacting 4-oxo-but-2-enoic acid derivatives with hydrazine hydrate under anhydrous conditions. For example, 4-anthracen-9-yl-4-oxo-but-2-enoic acid undergoes cyclocondensation with hydrazine hydrate in dry benzene to yield 6-anthracen-9-yl-4,5-dihydro-2H-pyridazin-3-one. Analogously, substituting the anthracenyl group with a butanoic acid chain enables the direct formation of the target scaffold.
Reaction conditions for optimal yields include:
Functionalization of the Butanoic Acid Side Chain
Post-cyclocondensation, the butanoic acid moiety is introduced via alkylation or acylation. For instance, chloropyridazine intermediates react with ω-bromobutanoic acid in the presence of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 20°C for 18 hours. This nucleophilic substitution proceeds with moderate yields (60–75%) and requires careful pH control to prevent decarboxylation.
Critical Parameters :
- Base : Cs₂CO₃ or triethylamine (Et₃N).
- Temperature : Room temperature to 50°C.
- Purification : Recrystallization from ethanol-water mixtures.
Regioselective Chlorination of Pyridazinone Intermediates
Phosphorus Oxychloride (POCl₃)-Mediated Chlorination
The 6-chloro substituent is introduced via treatment of pyridazinone precursors with POCl₃. For example, 6-anthracen-9-yl-4,5-dihydro-2H-pyridazin-3-one reacts with POCl₃ at 80–90°C for 30 minutes to yield 6-chloropyridazine derivatives. This method achieves >90% conversion but requires rigorous exclusion of moisture.
Optimized Protocol :
Bromination-Dehydrobromination for Aromatic Pyridazines
Alternative routes involve bromination of dihydropyridazinones followed by dehydrobromination. For example, 6-(4-chlorophenyl)-4,5-dihydropyridazin-3-one reacts with bromine in acetic acid at 60–70°C for 3 hours, yielding the aromatic pyridazinone. Subsequent treatment with POCl₃ installs the chlorine atom at position 6.
Key Observations :
- Bromine Stoichiometry : 1.2–1.5 equivalents to avoid over-bromination.
- Dehydrohalogenation Agent : Ammonium hydroxide (NH₄OH) or potassium carbonate (K₂CO₃).
Direct Synthesis via Coupling Reactions
Carbodiimide-Mediated Amide Coupling
Activating the butanoic acid as a mixed anhydride or using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enables conjugation to aminopyridazines. For example, 6-chloropyridazin-3-amine reacts with butanoic acid in the presence of EDC and hydroxybenzotriazole (HOBt) in DMF, yielding the target compound.
Yield Optimization :
- Coupling Agent : EDC/HOBt (1.2 equivalents each).
- Solvent : DMF or acetonitrile.
- Reaction Time : 4–6 hours at 25°C.
Industrial-Scale Production and Process Optimization
Continuous Flow Reactor Systems
Scaling the cyclocondensation and chlorination steps in continuous flow reactors enhances throughput and yield consistency. For instance, a two-stage system with:
- Cyclocondensation Module : Residence time 15 minutes, 80°C.
- Chlorination Module : POCl₃ delivery via syringe pump, 100°C, 10-minute residence.
Advantages :
Green Chemistry Approaches
Water-based cyclocondensation using micellar catalysts (e.g., TPGS-750-M) achieves 88% yield with minimal organic solvent. Similarly, electrochemical chlorination using sodium chloride (NaCl) electrolytes reduces POCl₃ dependency.
Sustainability Metrics :
Analytical Validation and Quality Control
Spectroscopic Characterization
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) confirms ≥99% purity. Retention time: 6.8 minutes.
Chemical Reactions Analysis
Types of Reactions
4-(6-Chloropyridazin-3-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloropyridazine ring to other functional groups.
Substitution: The chlorine atom in the chloropyridazine ring can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the pyridazine ring.
Scientific Research Applications
4-(6-Chloropyridazin-3-yl)butanoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(6-Chloropyridazin-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The chloropyridazine ring can interact with enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound is compared below with phenoxy- and heterocyclic-based carboxylic acids, focusing on molecular features, substituents, and applications.
Table 1: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents/Functional Groups | Heterocyclic/Parent Structure | Primary Application |
|---|---|---|---|---|---|
| 4-(6-Chloropyridazin-3-yl)butanoic acid | C₈H₉ClN₂O₂ | 200.63 | Chloro (C6), butanoic acid (C3) | Pyridazine | Herbicide (theoretical) |
| MCPB (4-(4-Chloro-2-methylphenoxy)butanoic acid) | C₁₁H₁₃ClO₃ | 228.67 | 4-Chloro-2-methylphenoxy, butanoic acid | Phenoxy ether | Herbicide (HRAC Class O) |
| 2,4-DB (4-(2,4-Dichlorophenoxy)butanoic acid) | C₁₀H₉Cl₂O₃ | 249.08 | 2,4-Dichlorophenoxy, butanoic acid | Phenoxy ether | Herbicide (HRAC Class O) |
| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | C₆H₅ClN₂O₂ | 172.57 | Chloro (C2), methyl (C6), carboxylic acid | Pyrimidine | Pharmaceutical intermediate |
Key Differences and Implications
Heterocyclic Core: The pyridazine ring in this compound provides distinct electronic properties compared to the phenoxy groups in MCPB and 2,4-DB. In contrast, 2-Chloro-6-methylpyrimidine-4-carboxylic acid (a pyrimidine derivative) has nitrogen atoms at positions 1 and 3, resulting in a different electron distribution. Pyrimidines are more commonly associated with nucleotide analogs and pharmaceuticals, as seen in its role as an intermediate .
Substituent Effects: The chlorine substituent in this compound is positioned to optimize steric and electronic interactions with auxin receptors. Phenoxy analogs like MCPB and 2,4-DB rely on chlorinated aromatic rings for herbicidal activity, but their mechanisms differ due to the absence of a heterocyclic core . The butanoic acid side chain in all compounds is critical for mimicking natural auxins (e.g., indole-3-acetic acid). However, the pyridazine derivative’s shorter chain (compared to phenoxy ethers) may alter mobility in plant tissues .
Application Potential: MCPB and 2,4-DB: Established herbicides targeting broadleaf weeds by inducing uncontrolled growth. Their phenoxy structures enhance lipid solubility, improving foliar absorption . 2-Chloro-6-methylpyrimidine-4-carboxylic acid: Primarily used in drug synthesis, highlighting the divergent applications of pyridazine vs. pyrimidine derivatives .
Research Findings and Data
Physicochemical Properties
- Lipophilicity (LogP): this compound: Estimated LogP ~1.2 (moderately polar). MCPB: LogP ~3.5 (higher lipid solubility). This difference suggests phenoxy herbicides may penetrate cuticles more effectively .
Biological Activity
4-(6-Chloropyridazin-3-yl)butanoic acid is a synthetic compound characterized by a butanoic acid backbone and a 6-chloropyridazin-3-yl substituent. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it may serve as a therapeutic agent targeting various biological pathways.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 200.64 g/mol
- Structure : The compound features a carboxylic acid group, which allows for various chemical reactions including nucleophilic substitutions and esterifications. The chloropyridazine moiety is significant for its potential interactions with biological targets.
Biological Activity
Research indicates that this compound exhibits notable biological activity, particularly in modulating metabolic pathways and influencing enzyme activity. Preliminary studies suggest its potential as a therapeutic agent in several contexts:
- Anti-inflammatory Effects : Initial investigations have shown that this compound may inhibit inflammatory processes, particularly in models of liver fibrosis. For example, compounds structurally related to this compound demonstrated significant inhibitory effects on pro-inflammatory cytokines such as IL-6 in LX-2 cells exposed to LPS (lipopolysaccharide) .
- Enzyme Interaction : The compound appears to interact with enzymes involved in metabolic pathways, potentially modulating their activity. This interaction is crucial for understanding its pharmacological profile and therapeutic potential.
- Structure-Activity Relationship (SAR) : Studies have indicated that modifications to the structure of similar compounds can significantly alter their biological activity. For instance, certain derivatives showed enhanced inhibitory rates against specific targets, suggesting that the presence of the chloropyridazine moiety is beneficial for activity against certain enzymes .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(6-Chloropyridazin-3-yl)butanoic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation of 6-chloropyridazine with γ-ketobutyric acid derivatives, followed by catalytic hydrogenation to reduce intermediates. Key factors include solvent choice (e.g., DMF for high-polarity intermediates) and temperature control (60–80°C for optimal cyclization) . Alternative routes involve Suzuki-Miyaura coupling using chloropyridazine boronic esters, though this requires palladium catalysts and inert atmospheres .
- Data Contradictions : Reported yields vary between 45% (direct cyclization) and 72% (coupling methods), likely due to competing side reactions like dehalogenation under basic conditions .
Q. How should researchers characterize the purity and structural identity of this compound?
- Analytical Workflow :
- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in water, 70:30) to achieve >97% purity thresholds .
- Structural Confirmation : Combine -NMR (δ 8.2–8.5 ppm for pyridazine protons) and LC-MS (M+H at m/z 201.6) .
- Common Pitfalls : Overlapping NMR signals from the butanoic acid chain (δ 2.3–2.8 ppm) may require -NMR or 2D-COSY for resolution .
Advanced Research Questions
Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo studies?
- Case Study : In neuroprotection assays, in vitro IC values (∼5 μM) for glutamate receptor inhibition conflict with in vivo ED values (∼20 mg/kg), likely due to poor blood-brain barrier permeability .
- Methodological Adjustments :
- Modify the carboxylic acid group to ester prodrugs (e.g., methyl ester) to enhance bioavailability .
- Use microdialysis to quantify CNS penetration, correlating with pharmacokinetic parameters (t = 2.3 hr in rodents) .
Q. How do substituent variations on the pyridazine ring affect the compound’s reactivity and bioactivity?
- Structure-Activity Relationship (SAR) Insights :
- Electron-Withdrawing Groups : 6-Chloro substitution enhances electrophilicity, improving binding to ATP-binding pockets (e.g., kinase inhibition assays show 10× potency vs. non-chlorinated analogs) .
- Positional Effects : Moving the chlorine to the 5-position reduces metabolic stability (t < 1 hr in liver microsomes) compared to the 6-position .
Q. What are the critical considerations for designing stable formulations of this compound in aqueous buffers?
- Degradation Pathways : The carboxylic acid group undergoes pH-dependent hydrolysis (t = 48 hr at pH 7.4 vs. 12 hr at pH 9.0) .
- Stabilization Techniques :
- Use lyophilization with cryoprotectants (e.g., trehalose) for long-term storage.
- Buffer solutions should maintain pH 6.5–7.0 with 0.01% EDTA to chelate metal ions that catalyze degradation .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s solubility in polar solvents?
- Root Cause : Discrepancies arise from polymorphic forms (e.g., amorphous vs. crystalline). Amorphous forms show 3× higher solubility in DMSO (∼25 mg/mL) but lower thermal stability .
- Resolution : Characterize polymorphs via XRPD and DSC, and standardize recrystallization protocols (e.g., from ethanol/water mixtures) .
Q. How should researchers address inconsistencies in reported cytotoxicity thresholds?
- Contextual Factors :
- Cell line variability: IC ranges from 50 μM (HEK293) to 10 μM (HepG2) due to differential expression of efflux transporters like P-gp .
- Assay interference: The compound’s autofluorescence at 488 nm may skew MTT assay results; validate with ATP-based viability assays .
Tables for Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 200.63 g/mol | LC-MS | |
| LogP (Octanol-Water) | 1.8 ± 0.2 | Shake-Flask Method | |
| Aqueous Solubility (pH 7.0) | 2.1 mg/mL | Nephelometry | |
| Plasma Protein Binding | 89% (Human) | Equilibrium Dialysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
